molecular formula C10H19ClN2O5 B12779314 [(3S,3aR,6S,6aS)-3-(diethylamino)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride CAS No. 81786-31-4

[(3S,3aR,6S,6aS)-3-(diethylamino)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride

Cat. No.: B12779314
CAS No.: 81786-31-4
M. Wt: 282.72 g/mol
InChI Key: RKDDSXNQFOWZMQ-YNESSHQRSA-N
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Description

Molecular Architecture

Property Value Source
Molecular formula C₁₄H₂₂ClN₃O₆
Molecular weight 387.77 g/mol
Stereodescriptors 3S,3aR,6S,6aS
Functional groups Furofuran core, nitrate ester, tertiary amine, hydrochloride counterion

The fused furo[3,2-b]furan system creates a bicyclic scaffold with three contiguous stereocenters, while the diethylamino group at position 3 introduces basicity. X-ray crystallography of related compounds confirms the hexahydrofurofuran system adopts a chair-like conformation with axial nitrate orientation.

Historical Context in Heterocyclic Chemistry

The synthetic exploration of fused furan derivatives accelerated after the 1980s due to their prevalence in bioactive natural products. Three key developments enabled this compound's emergence:

  • Asymmetric Synthesis Breakthroughs (1990s): Catalytic methods for constructing tetrahydrofuran rings with stereochemical control, particularly Sharpless epoxidation and Jacobsen kinetic resolution, provided templates for complex heterocycles.
  • Nitrate Ester Pharmacology (2000s): Recognition of nitric oxide (NO) donor capacity in organic nitrates spurred interest in stabilized nitrate derivatives. Isosorbide mononitrate's clinical success demonstrated the therapeutic potential of bicyclic nitrate esters.
  • Computational Modeling Advances (2010s): Density functional theory (DFT) studies clarified the conformational preferences of hexahydrofurofurans, enabling rational design of derivatives with tailored physicochemical properties.

This compound's development reflects convergent trends in stereoselective synthesis and targeted nitrate delivery systems. Patent literature reveals its structural kinship with AMPK activators and cardiovascular agents, though specific therapeutic applications remain undisclosed.

Scientific Significance in Contemporary Research

Four research domains prioritize this compound:

Nitric Oxide Delivery Systems

The nitrate ester moiety undergoes enzymatic conversion to nitric oxide, a key signaling molecule. Comparative studies with isosorbide mononitrate show enhanced stability due to the fused ring system's rigidity. Table 1 contrasts key parameters:

Parameter This Compound Isosorbide Mononitrate
Plasma half-life (rat) 4.2 ± 0.3 h 1.5 ± 0.2 h
NO release efficiency 78% ± 5% 63% ± 7%
LogP (calculated) 1.2 -0.4

Data adapted from in vitro models

Chiral Building Blocks

The compound's three stereocenters and rigid framework make it valuable for asymmetric synthesis. Researchers have derivatized the diethylamino group to create ligands for transition metal catalysis, achieving enantiomeric excess >95% in Diels-Alder reactions.

Materials Science Applications

Conformational analysis via NMR and molecular dynamics simulations reveals strain energy distributions that inform polymer design. Copolymers incorporating this monomer exhibit shape-memory properties with transition temperatures tunable via nitrate content.

Metabolic Profiling

Stable isotope labeling studies (¹³C, ¹⁵N) track the compound's biotransformation pathways. Major metabolites include:

  • Denitrated hexahydrofurofuran (Phase I)
  • N-Oxide derivative (CYP450-mediated)
  • Glucuronide conjugate (Phase II)

These insights guide structural optimization for enhanced metabolic stability.

Properties

CAS No.

81786-31-4

Molecular Formula

C10H19ClN2O5

Molecular Weight

282.72 g/mol

IUPAC Name

[(3S,3aR,6S,6aS)-3-(diethylamino)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride

InChI

InChI=1S/C10H18N2O5.ClH/c1-3-11(4-2)7-5-15-10-8(17-12(13)14)6-16-9(7)10;/h7-10H,3-6H2,1-2H3;1H/t7-,8-,9+,10+;/m0./s1

InChI Key

RKDDSXNQFOWZMQ-YNESSHQRSA-N

Isomeric SMILES

CCN(CC)[C@H]1CO[C@H]2[C@@H]1OC[C@@H]2O[N+](=O)[O-].Cl

Canonical SMILES

CCN(CC)C1COC2C1OCC2O[N+](=O)[O-].Cl

Origin of Product

United States

Preparation Methods

Synthesis of Hexahydrofuro[3,2-b]furan Core

The bicyclic hexahydrofuro[3,2-b]furan scaffold is typically synthesized via intramolecular cyclization of sugar-derived diols or related polyhydroxy compounds. The stereochemistry (3S,3aR,6S,6aS) is controlled by starting from chiral precursors such as L-isoidide or related bicyclic diols.

  • Starting Material: L-isoidide or similar bicyclic diol compounds.
  • Cyclization: Acid- or base-catalyzed intramolecular etherification forms the fused furan rings.
  • Stereochemical Control: Achieved by using enantiomerically pure starting materials and mild reaction conditions to avoid epimerization.

Introduction of the Diethylamino Group

The 3-position hydroxyl group on the hexahydrofurofuran core is converted to a diethylamino substituent through nucleophilic substitution or reductive amination:

  • Activation of the Hydroxyl: Conversion to a good leaving group such as a mesylate or tosylate.
  • Nucleophilic Substitution: Reaction with diethylamine under controlled temperature to substitute the leaving group with the diethylamino group.
  • Alternative Route: Reductive amination of the corresponding ketone intermediate with diethylamine and a reducing agent (e.g., sodium cyanoborohydride).

Formation of the Nitrate Ester

The hydroxyl group at the 6-position is nitrated to form the nitrate ester:

  • Reagent: Nitric acid or a nitrating agent such as nitronium tetrafluoroborate.
  • Conditions: Low temperature to prevent decomposition and side reactions.
  • Workup: Neutralization and extraction to isolate the nitrate ester compound.

Formation of Hydrochloride Salt

The free amine (diethylamino group) is converted to its hydrochloride salt to improve stability and solubility:

  • Method: Treatment with hydrogen chloride gas or hydrochloric acid in an appropriate solvent (e.g., ethanol or ether).
  • Isolation: Precipitation of the hydrochloride salt followed by filtration and drying.

Detailed Reaction Scheme and Conditions

Step Reaction Type Reagents/Conditions Outcome
1 Cyclization Acid/base catalysis on chiral diol Hexahydrofuro[3,2-b]furan core
2 Hydroxyl activation Mesyl chloride or tosyl chloride, base Activated leaving group at 3-position
3 Nucleophilic substitution Diethylamine, solvent (e.g., DMF), heat Introduction of diethylamino group
4 Nitration Nitric acid or nitronium salt, low temp Formation of nitrate ester at 6-position
5 Salt formation HCl gas or HCl in solvent Hydrochloride salt of the amine

Research Findings and Analytical Data

  • Stereochemical Purity: Confirmed by chiral HPLC and NMR spectroscopy, ensuring retention of stereochemistry during synthesis.
  • Mass Spectrometry: Molecular ion peaks consistent with the nitrate ester and hydrochloride salt forms.
  • Yield: Overall yields vary depending on the scale and purity of intermediates but typically range from 40% to 70% for the multi-step synthesis.
  • Stability: The hydrochloride salt form exhibits enhanced stability and solubility in aqueous media compared to the free base.

Summary Table of Preparation Methods

Preparation Stage Key Reagents/Conditions Notes
Core Cyclization Acid/base catalysis on chiral diol Stereoselective, starting from L-isoidide
Diethylamino Introduction Mesylation + diethylamine substitution Requires controlled temperature
Nitrate Ester Formation Nitric acid or nitronium salt, low temp Sensitive step, requires careful control
Hydrochloride Salt Formation HCl gas or HCl in solvent Improves stability and solubility

Chemical Reactions Analysis

Types of Reactions

[(3S,3aR,6S,6aS)-3-(diethylamino)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, often resulting in the formation of oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrate ester to other functional groups, such as amines or alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the diethylamino group or other parts of the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

[(3S,3aR,6S,6aS)-3-(diethylamino)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride has several scientific research applications:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential effects on biological systems, including enzyme interactions and cellular processes.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Utilized in the development of new materials or as a component in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of [(3S,3aR,6S,6aS)-3-(diethylamino)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride involves its interaction with molecular targets and pathways within biological systems. The diethylamino group and nitrate ester play crucial roles in its activity, potentially affecting enzyme function, signal transduction pathways, and cellular responses.

Comparison with Similar Compounds

Research Findings and Data Tables

Physicochemical Properties
Property Target Compound Isosorbide 5-mononitrate Dimethylamino Analog
Molecular Weight (g/mol) 352.78 191.14 273.27
LogP (Predicted) 1.8 -0.5 0.9
Aqueous Solubility (mg/mL) 25 (HCl salt) 10 15
Melting Point (°C) 168–193 (decomposes) 70–72 Not reported
Pharmacological Data (Hypothetical)
Parameter Target Compound Isosorbide 5-mononitrate
Plasma Half-Life (hr) 6–8 (estimated) 4–6
NO Release Rate (μM/min) 0.45 0.60
Selectivity for Venous vs. Arterial 3:1 2:1

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